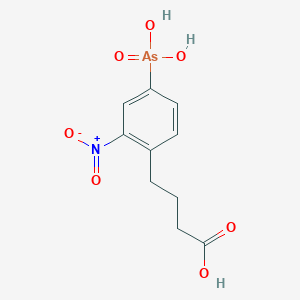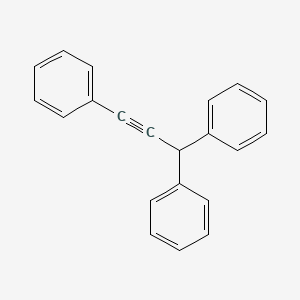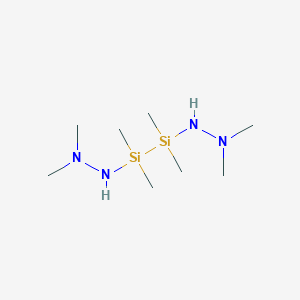![molecular formula C9H10BrNOS B14723009 2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide CAS No. 6431-71-6](/img/structure/B14723009.png)
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10BrNOS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a bromine atom, a methylsulfanyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the bromination of N-[2-(methylsulfanyl)phenyl]acetamide. One common method includes the reaction of N-[2-(methylsulfanyl)phenyl]acetamide with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of N-[2-(methylsulfanyl)phenyl]acetamide derivatives with different substituents.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-phenylacetamide: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
N-[2-(methylsulfanyl)phenyl]acetamide: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the bromine atom and the methylsulfanyl group, which enhance its reactivity and versatility in various chemical reactions and applications. This combination of functional groups allows for a broader range of modifications and interactions with molecular targets, making it a valuable compound in scientific research.
Propiedades
Número CAS |
6431-71-6 |
|---|---|
Fórmula molecular |
C9H10BrNOS |
Peso molecular |
260.15 g/mol |
Nombre IUPAC |
2-bromo-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNOS/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
MGAJRUBEGJKNSN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)




![Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722945.png)

![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)

![2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene](/img/structure/B14722979.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14722985.png)


![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
